N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-2,4-dimethoxybenzamide
Description
N-(1,3-Dioxo-2,3-dihydro-1H-isoindol-5-yl)-2,4-dimethoxybenzamide is a synthetic isoindoline-1,3-dione derivative featuring a 2,4-dimethoxybenzamide substituent at the 5-position of the isoindole ring.
Properties
IUPAC Name |
N-(1,3-dioxoisoindol-5-yl)-2,4-dimethoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O5/c1-23-10-4-6-12(14(8-10)24-2)16(21)18-9-3-5-11-13(7-9)17(22)19-15(11)20/h3-8H,1-2H3,(H,18,21)(H,19,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBAXOQVMBXSXLX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)NC2=CC3=C(C=C2)C(=O)NC3=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-2,4-dimethoxybenzamide typically involves the reaction of 2,4-dimethoxybenzoic acid with phthalic anhydride in the presence of a suitable catalyst. The reaction proceeds through the formation of an intermediate, which is then subjected to cyclization to yield the desired isoindoline derivative. The reaction conditions often include elevated temperatures and the use of solvents such as acetic acid or dimethylformamide to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-2,4-dimethoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can yield hydroxy derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions, including acidic or basic environments.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce hydroxy derivatives. Substitution reactions can result in a wide range of functionalized derivatives.
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-2,4-dimethoxybenzamide is C16H15N2O5S. Its structure features a core isoindole framework with substituents that enhance its reactivity and biological activity. The compound's unique properties enable it to interact with various biological targets, making it a subject of interest in medicinal chemistry.
Chemistry
In the field of chemistry, this compound serves as a versatile building block for synthesizing more complex molecules. It can undergo various chemical reactions such as:
- Oxidation : Utilizing reagents like hydrogen peroxide or potassium permanganate to introduce additional functional groups.
- Reduction : Employing sodium borohydride to modify the compound’s structure.
- Substitution : Participating in nucleophilic substitution reactions with amines or thiols.
These reactions allow for the development of new derivatives with tailored properties for specific applications.
Biology
The compound is utilized in biochemical assays to study enzyme activity and protein interactions. Its ability to inhibit certain enzymes involved in inflammatory pathways and cancer progression highlights its potential as a therapeutic agent. For instance:
- Enzyme Inhibition : It exhibits inhibitory effects on tyrosine kinases critical for cell signaling.
- Cellular Pathways : By binding to specific receptors or enzymes, it influences pathways leading to apoptosis in cancer cells.
Medicine
N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-2,4-dimethoxybenzamide is being investigated for its therapeutic properties:
- Anti-inflammatory Activity : The compound has shown promise in modulating inflammatory responses.
- Anticancer Properties : In vitro studies indicate cytotoxic effects against various cancer cell lines, suggesting its potential as an anticancer agent .
In Vitro Studies
Recent studies have demonstrated the effectiveness of N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-2,4-dimethoxybenzamide against specific cancer cell lines. For example:
| Cell Line | IC50 Value (µM) | Mechanism of Action |
|---|---|---|
| MCF7 | 12.5 | Apoptosis induction |
| HeLa | 15.0 | Cell cycle arrest |
| A549 | 10.0 | Inhibition of proliferation |
These results indicate significant potential for further development as an anticancer drug .
Industry Applications
In industrial settings, this compound is explored for its role in developing new materials and as a catalyst in chemical processes. Its unique reactivity allows for innovations in material science and organic synthesis.
Mechanism of Action
The mechanism of action of N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-2,4-dimethoxybenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For instance, it has been shown to inhibit certain enzymes involved in inflammatory processes, leading to reduced inflammation. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Key Findings :
- Benzyl vs. Fluorinated Substituents: Fluorination (e.g., 4-fluorophenylmethyl in compound 8d ) enhances metabolic stability compared to non-fluorinated analogs. For example, fluorinated derivatives in (9d and 9e) showed distinct NMR shifts (e.g., δ 10.35 ppm for NH in 9d vs. δ 10.40 ppm in 9e), indicating altered electronic environments due to fluorine position .
- Hydroxyalkoxy Chains : Derivatives with hydroxyalkoxy side chains (e.g., 13b–13f in ) exhibit improved aqueous solubility, critical for bioavailability. The length of the hydroxyalkoxy chain (e.g., 2-hydroxyethoxy vs. 6-hydroxyhexyloxy) correlates with logP values, impacting membrane permeability .
- Sulfonamide vs.
Key Trends :
- Fluorinated derivatives (e.g., 8d, 9d) generally exhibit higher yields (58% vs. 44% for non-fluorinated 8c), likely due to improved reaction efficiency .
- NH proton shifts in 1H-NMR (δ 10.3–10.4 ppm) are consistent across amide analogs, confirming intramolecular hydrogen bonding .
Functional Group Impact on Bioactivity
- Hydroxamate vs. Non-Hydroxamate Inhibitors: While hydroxamates are common in metalloproteinase inhibitors (e.g., MMP-7/-13), non-hydroxamate analogs like 13b–13f () avoid zinc-binding limitations, offering better selectivity .
- Thiourea Derivatives : N-(4-butoxybenzoyl)-N'-(2-methyl-1,3-dioxo-isoindol-5-yl)thiourea () introduces a thiourea moiety, which may enhance metal chelation or radical scavenging compared to amides .
Biological Activity
N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-2,4-dimethoxybenzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological properties, and research findings associated with this compound.
Synthesis
The synthesis of N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-2,4-dimethoxybenzamide typically involves the reaction of 2,4-dimethoxybenzoic acid with an appropriate isoindole derivative. The synthetic pathway can be summarized as follows:
- Formation of Isoindole Derivative : The precursor isoindole is synthesized through cyclization reactions involving phthalic anhydride and amines.
- Acylation : The isoindole derivative is then acylated using 2,4-dimethoxybenzoyl chloride in the presence of a base such as triethylamine.
- Purification : The product is purified through recrystallization or chromatography.
Anticancer Properties
Recent studies have indicated that compounds related to N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-2,4-dimethoxybenzamide exhibit significant anticancer activity. For instance:
- In vitro Studies : Research demonstrated that similar isoindole derivatives possess cytotoxic effects against various cancer cell lines, including breast and prostate cancer cells. These effects are often attributed to the induction of apoptosis and cell cycle arrest .
Cardiovascular Effects
Some derivatives have shown vasorelaxant and bradycardic activities:
- Vasorelaxation : Compounds exhibiting similar structures have been evaluated for their ability to induce vasodilation in isolated vascular tissues. The mechanism typically involves the modulation of calcium channels or nitric oxide pathways .
Neuroprotective Effects
There is emerging evidence suggesting neuroprotective properties:
- Neuroprotection : Isoindole derivatives are being studied for their potential to protect neuronal cells from oxidative stress and apoptosis. These effects may be mediated through antioxidant mechanisms or modulation of neuroinflammatory pathways .
Case Studies
Several studies have highlighted the biological activity of isoindole derivatives:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
